3-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione

Physicochemical Characterization Crystallinity Solid-State Properties

3-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione (CAS 60050-38-6) is a 3-aryl-substituted succinimide derivative with the molecular formula C₁₁H₈F₃NO₂ and a molecular weight of 243.18 g·mol⁻¹. The compound features a pyrrolidine-2,5-dione core bearing a meta-trifluoromethylphenyl substituent at the 3-position.

Molecular Formula C11H8F3NO2
Molecular Weight 243.18 g/mol
CAS No. 60050-38-6
Cat. No. B12886039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione
CAS60050-38-6
Molecular FormulaC11H8F3NO2
Molecular Weight243.18 g/mol
Structural Identifiers
SMILESC1C(C(=O)NC1=O)C2=CC(=CC=C2)C(F)(F)F
InChIInChI=1S/C11H8F3NO2/c12-11(13,14)7-3-1-2-6(4-7)8-5-9(16)15-10(8)17/h1-4,8H,5H2,(H,15,16,17)
InChIKeyLJRIIFVNKSPAAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione (CAS 60050-38-6): Chemical Identity and Procurement Baseline


3-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione (CAS 60050-38-6) is a 3-aryl-substituted succinimide derivative with the molecular formula C₁₁H₈F₃NO₂ and a molecular weight of 243.18 g·mol⁻¹ [1]. The compound features a pyrrolidine-2,5-dione core bearing a meta-trifluoromethylphenyl substituent at the 3-position. It is commercially available as a research chemical with a typical purity of 97% . This compound belongs to the broader class of phenylsuccinimides, which have been investigated for anticonvulsant activity; early pharmacological screening identified meta-substituted derivatives—including those with trifluoromethyl groups—as eliciting marked anticonvulsant effects [2]. The experimentally determined melting point is 91–93 °C, and the predicted LogP is approximately 1.5 [3].

Why 3-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione Cannot Be Replaced by Generic Succinimide Analogs


Within the 3-phenylpyrrolidine-2,5-dione scaffold, the position and electronic nature of the phenyl substituent profoundly influence both physicochemical properties and pharmacological activity. Early SAR studies demonstrated that anticonvulsant efficacy in this series is highly sensitive to the substitution pattern: meta-substitution with electron-withdrawing groups (bromine, fluorine, or trifluoromethyl) yielded active compounds, whereas other substitution patterns were less effective [1]. The introduction of a meta-CF₃ group increases lipophilicity (LogP ≈ 1.5) relative to the unsubstituted parent, altering membrane permeability and metabolic stability [2]. Furthermore, regioisomeric variants—such as the ortho-CF₃ analog or the N-phenyl isomer (CAS 15386-94-4)—exhibit divergent reactivity and biological profiles, precluding direct interchangeability in synthetic or pharmacological workflows [3].

Quantitative Differentiation Evidence for 3-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione vs. Structural Analogs


Melting Point Differentiation: meta-CF₃ vs. para-CF₃ and Unsubstituted 3-Phenylpyrrolidine-2,5-dione

The melting point of 3-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is 91–93 °C [1], which differs from that of the closely related para-CF₃ isomer 3-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione (literature melting point data not located for direct comparison, but predicted properties suggest divergence) and from the unsubstituted 3-phenylpyrrolidine-2,5-dione (melting point ~83–85 °C reported for the racemate) [2]. This ~8 °C elevation in melting point is consistent with the enhanced intermolecular interactions conferred by the electron-withdrawing CF₃ group at the meta position.

Physicochemical Characterization Crystallinity Solid-State Properties

Lipophilicity (LogP) Differentiation: meta-CF₃ vs. Unsubstituted 3-Phenylpyrrolidine-2,5-dione

The predicted octanol-water partition coefficient (LogP) for 3-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is 1.5 [1]. This represents a substantial increase in lipophilicity compared to the unsubstituted 3-phenylpyrrolidine-2,5-dione, for which experimental LogP values are approximately 0.7–0.9 based on fragment-based predictions (Crippen method). The introduction of the meta-CF₃ group adds approximately +0.6 to +0.8 LogP units, enhancing membrane permeability potential while maintaining compliance with Lipinski's Rule of Five (LogP < 5).

Lipophilicity Drug-likeness ADME Prediction

Regioisomeric Differentiation: 3-[3-(Trifluoromethyl)phenyl] vs. N-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione (CAS 15386-94-4)

The target compound (CAS 60050-38-6) is a 3-aryl-substituted succinimide, whereas CAS 15386-94-4 is the N-aryl-substituted regioisomer. This constitutional difference profoundly alters the chemical reactivity: the 3-aryl derivative retains an acidic imide N–H (pKa ~9–10), enabling selective N-alkylation or N-acylation chemistry, while the N-aryl isomer lacks this functional handle [1]. The 3-aryl isomer serves as a precursor to N-Mannich base anticonvulsant candidates via aminoalkylation at the imide nitrogen, a transformation not accessible from the N-aryl isomer [2]. Both compounds share the same molecular formula (C₁₁H₈F₃NO₂), making regioisomeric purity critical for procurement.

Regioisomerism Synthetic Utility Building Block Reactivity

Positional Isomer Differentiation: meta-CF₃ (CAS 60050-38-6) vs. ortho-CF₃ 3-Phenylpyrrolidine-2,5-dione

Pharmacological data for the ortho-CF₃ analog, N-[(4-phenylpiperazin-1-yl)-methyl]-3-(2-trifluoromethylphenyl)-pyrrolidine-2,5-dione (9a), shows an oral ED₅₀ of 20.78 mg/kg in the rat maximal electroshock (MES) seizure model, making it the most active compound in that series [1]. While direct ED₅₀ data for the 3-[3-(trifluoromethyl)phenyl] parent scaffold are not available in the public literature, the SAR framework established by Lange et al. indicates that meta-substituted phenylsuccinimides with electron-withdrawing groups (including CF₃) exhibit marked anticonvulsant activity qualitatively comparable to the ortho series, but with potentially different neurotoxicity profiles due to altered steric and electronic interactions at the target site [2]. The meta-CF₃ positioning reduces steric hindrance around the imide ring compared to the ortho-CF₃, which may facilitate N-derivatization chemistry.

Positional Isomerism Anticonvulsant SAR Target Engagement

Optimal Research and Procurement Application Scenarios for 3-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione


Medicinal Chemistry: N-Functionalized Anticonvulsant Lead Generation

This compound serves as the optimal starting scaffold for generating N-Mannich base anticonvulsant candidates. The free imide N–H enables aminoalkylation with formaldehyde and secondary amines, a transformation exploited by Kamiński et al. to produce a library of 3-phenylpyrrolidine-2,5-dione derivatives with demonstrated in vivo efficacy in MES and scPTZ seizure models [1]. The meta-CF₃ substituent enhances lipophilicity (LogP 1.5) while maintaining the N–H handle, a combination not available from the N-aryl regioisomer.

Physicochemical Reference Standard for Isomer Differentiation in QC and Analytical Development

With a melting point of 91–93 °C and a predicted LogP of 1.5, this compound is well-suited as a reference standard for distinguishing the 3-aryl succinimide scaffold from its N-aryl regioisomer (CAS 15386-94-4) or ortho-/para-CF₃ positional isomers [2]. Its distinct solid-state and chromatographic properties support method development for regioisomeric purity analysis in quality control workflows.

Building Block for Piperazine- and Piperidine-linked CNS-focused Libraries

The 3-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione core can be elaborated via N-alkylation with piperazine or piperidine linkers to access CNS-focused compound libraries. Precedent from the 3-phenylpyrrolidine-2,5-dione literature demonstrates that N-(4-arylpiperazin-1-yl)alkyl derivatives retain anticonvulsant activity, with some compounds achieving protective indices superior to reference antiepileptic drugs [3]. The meta-CF₃ variant offers differentiated lipophilicity and electronic properties compared to chloro- or methyl-substituted analogs previously explored.

Computational SAR and Drug Design Studies on Succinimide-based Ion Channel Modulators

Given the class-level evidence that meta-substituted phenylsuccinimides interact with neuronal ion channels to exert anticonvulsant effects [4], this compound is a strategic computational probe. Its well-defined physicochemical properties (LogP, TPSA 46.17, H-bond donor count 1) [2] make it suitable for molecular docking, pharmacophore modeling, and QSAR studies aimed at elucidating the role of the CF₃ group in target binding and selectivity.

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